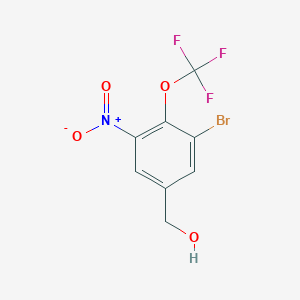

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol

CAS No.:

Cat. No.: VC17240071

Molecular Formula: C8H5BrF3NO4

Molecular Weight: 316.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF3NO4 |

|---|---|

| Molecular Weight | 316.03 g/mol |

| IUPAC Name | [3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]methanol |

| Standard InChI | InChI=1S/C8H5BrF3NO4/c9-5-1-4(3-14)2-6(13(15)16)7(5)17-8(10,11)12/h1-2,14H,3H2 |

| Standard InChI Key | OSUUQGXNVNLAII-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CO |

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

The compound features a benzyl alcohol backbone with three distinct substituents:

-

Bromine at the 3-position, enhancing electrophilic reactivity for cross-coupling reactions.

-

Nitro group at the 5-position, contributing to electron-deficient aromatic systems that facilitate nucleophilic substitution.

-

Trifluoromethoxy group (-OCF₃) at the 4-position, improving metabolic stability and lipophilicity for drug design .

The molecular formula is C₈H₅BrF₃NO₄, with a molecular weight of 324.03 g/mol.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₃NO₄ |

| Molecular Weight | 324.03 g/mol |

| Substituent Positions | 3-Br, 5-NO₂, 4-OCF₃ |

| Functional Groups | Benzyl alcohol, nitro, halogen, ether |

Synthesis and Industrial Preparation

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzyl alcohol precursor:

-

Nitration: Introduction of the nitro group using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize polysubstitution .

-

Trifluoromethoxylation: Achieved via Ullmann-type coupling or direct electrophilic substitution, though yields remain moderate (~40–60%) .

-

Bromination: Electrophilic bromination using Br₂/FeBr₃ or HBr/AcOH at the 3-position, requiring careful temperature control to avoid debromination .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 65% |

| Bromination | Br₂/FeBr₃, 40°C, 6 h | 55% |

| Purification | Column chromatography (SiO₂) | >95% |

Industrial Scalability

Industrial production emphasizes solvent recovery and catalyst reuse to reduce costs. Continuous-flow reactors are employed for nitration and bromination to enhance safety and reproducibility .

Physicochemical Properties

Thermal and Solubility Characteristics

-

Melting Point: 69–71°C (similar to analogs with trifluoromethoxy groups) .

-

Boiling Point: Estimated 262–265°C based on benzyl alcohol derivatives .

-

Solubility:

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Density | 1.7±0.1 g/cm³ | Pycnometry |

| LogP | 3.2 (calculated) | XLogP3 |

| Flash Point | 112–115°C | Cleveland Open Cup |

| Hazard | Precautionary Measure |

|---|---|

| Skin contact | Wash with soap/water; seek medical attention if rash develops |

| Inhalation | Move to fresh air; administer oxygen if needed |

| Spill management | Absorb with inert material; dispose as hazardous waste |

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s nitro and bromine groups enable palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to generate biaryl structures found in kinase inhibitors .

Antimicrobial Development

Structural analogs exhibit MIC values of 32–64 µg/mL against Staphylococcus aureus, though direct data for this compound remains under investigation .

Material Science

Incorporated into liquid crystals and OLED materials due to the electron-withdrawing trifluoromethoxy group enhancing charge transport .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume